2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C10H17BO2. It is a member of the bicyclo[1.1.0]butane family, which is known for its highly strained ring structure. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the functionalization of pre-formed bicyclo[1.1.0]butane intermediates. One common method includes the palladium-catalyzed cross-coupling reactions, which allow for the late-stage diversification of the bridgehead position
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques could be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boronate ester to its corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction produces alcohols. Substitution reactions can yield a variety of products depending on the nucleophile used.
Scientific Research Applications
2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to undergo strain-release reactions. The high strain energy of the bicyclo[1.1.0]butane ring makes it highly reactive, allowing it to participate in various chemical transformations. The boronate group can act as a Lewis acid, facilitating reactions with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Another highly strained bicyclic compound used in similar applications.
Cyclopropane derivatives: These compounds also exhibit high strain energy and are used in various synthetic applications.
Uniqueness
What sets 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its combination of the bicyclo[1.1.0]butane core with a boronate ester group. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry .
Properties
CAS No. |
2758648-59-6 |
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Molecular Formula |
C10H17BO2 |
Molecular Weight |
180.05 g/mol |
IUPAC Name |
2-(1-bicyclo[1.1.0]butanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H17BO2/c1-8(2)9(3,4)13-11(12-8)10-5-7(10)6-10/h7H,5-6H2,1-4H3 |
InChI Key |
WHAZEZRBZRDWAN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC2C3 |
Purity |
95 |
Origin of Product |
United States |
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